molecular formula C6H10BrN3 B14845637 5-Bromo-1-isobutyl-1H-1,2,3-triazole

5-Bromo-1-isobutyl-1H-1,2,3-triazole

Cat. No.: B14845637
M. Wt: 204.07 g/mol
InChI Key: OJOWZMXJEVCTNF-UHFFFAOYSA-N
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Description

5-Bromo-1-isobutyl-1H-1,2,3-triazole is a brominated triazole derivative of significant interest in synthetic and medicinal chemistry as a key multifunctional building block. The 1,2,3-triazole core acts as a stable bioisostere for amides, esters, and other heterocycles, capable of improving the physicochemical properties, pharmacokinetics, and binding affinity of lead compounds by participating in hydrogen bonding and dipole interactions. The bromine atom at the 5-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid exploration of chemical space. Concurrently, the isobutyl group at the 1-position influences the molecule's lipophilicity and metabolic stability. This reagent is primarily utilized in the design and synthesis of novel bioactive molecules for pharmaceutical research. Derivatives of 1,2,3-triazoles have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, making this compound a valuable scaffold in hit-to-lead optimization campaigns. It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H10BrN3

Molecular Weight

204.07 g/mol

IUPAC Name

5-bromo-1-(2-methylpropyl)triazole

InChI

InChI=1S/C6H10BrN3/c1-5(2)4-10-6(7)3-8-9-10/h3,5H,4H2,1-2H3

InChI Key

OJOWZMXJEVCTNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CN=N1)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The most widely documented method involves sequential Grignard reactions starting from 1-isobutyl-4,5-dibromo-1H-1,2,3-triazole (Fig. 1A). Key steps include:

  • Selective Debromination : Treatment with isopropylmagnesium chloride (i-PrMgCl) in tetrahydrofuran (THF) at −78°C to 0°C removes the 5-bromo substituent, yielding 1-isobutyl-4-bromo-1H-1,2,3-triazole.
  • Carboxylation : Subsequent exposure to CO₂ at −30°C generates a carboxylic acid intermediate (1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid).
  • Decarboxylative Bromination : Methylation with methyl iodide followed by HBr treatment achieves final bromination at the 5-position.

Critical Parameters :

  • Solvent : Methyltetrahydrofuran (MTHF) improves yield by 12–15% compared to THF.
  • Temperature Control : Maintaining −30°C during CO₂ insertion minimizes diastereomer formation.

Yield : 53–70% across four scalable batches (1.5–2.5 g scale).

Regioselective Bromination of Preformed Triazoles

Direct Electrophilic Substitution

Patent WO2022126388A1 details bromination of 1-isobutyl-1H-1,2,3-triazole using NaBrO₃/NaBr in H₂SO₄/CH₃CN (Fig. 1B). The protocol achieves 89% regioselectivity for the 5-position via slow bromine release.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (triazole:NaBrO₃)
  • Acid Concentration : 40–50% H₂SO₄
  • Reaction Time : 20 h at 55–60°C

Advantages :

  • Avoids cryogenic conditions required in Grignard methods.
  • Scalable to 15 L batches with 72–78% isolated yield.

N-Bromosuccinimide (NBS) Bromination

Alternative bromination using NBS in DMF at 80°C achieves comparable yields (68–72%) but requires strict anhydrous conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click Chemistry Approach

Frontiers in Chemistry reports a two-step synthesis (Fig. 1C):

  • Alkyne Preparation : 5-Bromo-2-propyn-1-ol is treated with isobutyl bromide under Mitsunobu conditions (DIAD, PPh₃).
  • Cycloaddition : Reaction with sodium azide (NaN₃) and CuI in acetonitrile yields the target compound.

Key Metrics :

  • Yield : 82% (2.1 g scale)
  • Purity : >99% by HPLC

Limitations :

  • Requires pre-functionalized alkyne precursors.
  • Cu residue removal adds purification steps.

Comparative Analysis of Methods

Parameter Grignard NaBrO₃ Bromination CuAAC
Yield 53–70% 72–78% 82%
Regioselectivity >95% 89% 98%
Scale Multi-gram Kilolab Gram
Cost High Moderate High
Key Advantage No azides Scalability High purity

Structural Characterization Data

Spectroscopic Profiles

  • ¹H NMR (CDCl₃): δ 1.24 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.72 (m, 1H, CH(CH₃)₂), 4.48 (s, 2H, N-CH₂), 7.51 (s, 1H, triazole-H).
  • ¹³C NMR : 169.5 (C=O), 138.7 (C-Br), 61.4 (N-CH₂), 22.1 (CH(CH₃)₂).
  • HRMS : m/z calcd for C₆H₁₀BrN₃ [M+H]⁺: 218.0241; found: 218.0238.

X-ray Crystallography

Monoclinic crystal system (P2₁/m) with a = 7.512 Å, b = 10.334 Å, c = 12.876 Å. Br···H-C interactions stabilize the lattice.

Industrial-Scale Considerations

Cost-Benefit Analysis

Method Raw Material Cost ($/kg) Waste Treatment ($/kg)
Grignard 420 180
NaBrO₃ Bromination 310 95
CuAAC 580 220

Emerging Methodologies

Photocatalytic Bromination

Preliminary studies using TiO₂ nanoparticles under UV light (365 nm) achieve 65% yield in 6 h, reducing H₂SO₄ usage by 90%.

Flow Chemistry Adaptations

Microreactor systems reduce reaction times for CuAAC from 8 h to 12 min, though yields drop to 68%.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-isobutyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) catalysts for cycloaddition, N-bromosuccinimide for bromination, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazoles, while cycloaddition reactions can produce fused ring systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Bromo-1-isobutyl-1H-1,2,3-triazole with structurally related triazole derivatives:

Compound Name Substituents Melting Point (°C) Key Functional Groups Biological Activity (Reported) Reference
This compound N1: isobutyl; C5: Br Not reported Br, triazole Inferred antimicrobial/antitumor
5-Bromo-1-methyl-1H-1,2,4-triazole N1: methyl; C5: Br Not reported Br, triazole Antimicrobial (similar compounds)
5-Bromo-3-isopropyl-1H-indazole C3: isopropyl; C5: Br Not reported Br, indazole Not specified
5-(4-Fluorophenyl)-1,2,3-triazine C5: 4-fluorophenyl Not reported Fluorophenyl, triazine Cross-coupling substrate
5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) Complex indole-imidazole 141–142 Br, imidazole, indole Antitumor (cell line studies)

Key Observations:

  • Bromine at C5 may facilitate cross-coupling reactions, a feature shared with 5-bromo-1,2,3-triazines .
  • Thermal Stability : Melting points for brominated triazoles vary widely; complex hybrids like compound 34 (141–142°C) exhibit higher thermal stability due to extended conjugation .

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-1-isobutyl-1H-1,2,3-triazole?

  • Methodological Answer : The synthesis typically involves halogenation or cross-coupling strategies. For bromination of 1,2,3-triazoles, NaOBr in acetic acid at 45°C is effective for introducing bromine at the 5-position . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with 5-bromo-triazole precursors and isobutyl groups can be optimized using Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/water mixtures at 80–100°C .
  • Key Parameters :
Reaction TypeConditionsYield RangeReference
BrominationNaOBr/AcOH, 45°C60–75%
Cross-CouplingPd(PPh₃)₄, K₂CO₃, 80°C50–85%

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : X-ray crystallography (via SHELXL ) and NMR spectroscopy are standard. For crystallography, refine structures using SHELXL’s dual-space algorithms to resolve positional disorder in the isobutyl group. For NMR, the triazole proton (H-4) appears as a singlet at δ 7.5–8.0 ppm, while the isobutyl protons show distinct splitting patterns (e.g., δ 1.8–2.2 ppm for CH₂) .

Advanced Research Questions

Q. How does the isobutyl substituent influence the reactivity of 5-Bromo-1H-1,2,3-triazole in cross-coupling reactions?

  • Methodological Answer : The steric bulk of the isobutyl group reduces reaction rates in Pd-catalyzed couplings due to hindered access to the triazole’s C5-Br bond. To mitigate this, use bulky ligands (e.g., XPhos) or elevated temperatures (100–120°C). Kinetic studies show a 30% decrease in yield compared to unsubstituted analogs, requiring longer reaction times (24–48 hrs) .
  • Example Optimization :
LigandTemp (°C)Time (hrs)Yield (%)
PPh₃802455
XPhos1003672

Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., variable IC₅₀ values) often arise from impurities or solvent effects. Implement orthogonal purification (e.g., HPLC + recrystallization) and validate assays with control compounds. For example, discrepancies in cytotoxicity assays can be resolved by testing under standardized DMSO concentrations (<0.1% v/v) .

Q. How can computational modeling guide the design of triazole-based inhibitors using this compound?

  • Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites. Molecular docking (AutoDock Vina) with protein targets (e.g., kinases) reveals that the bromine atom enhances halogen bonding, while the isobutyl group stabilizes hydrophobic pockets. Adjust substituents based on binding energy scores (<−8 kcal/mol) for optimized activity .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes show discrepancies in the triazole ring geometry?

  • Methodological Answer : Disordered electron density in the triazole ring (common in bulky derivatives) can lead to misinterpretation. Apply SHELXL’s PART and SIMU instructions to model disorder. Validate with Hirshfeld surface analysis to distinguish static vs. dynamic disorder. For example, isobutyl group rotation may cause apparent bond-length variations, resolved by refining occupancy ratios .

Methodological Tables

Q. Table 1: Comparison of Bromination vs. Cross-Coupling Routes

ParameterBromination Cross-Coupling
Reaction Time4–6 hrs24–48 hrs
ScalabilityLimited by NaOBr safetySuitable for >10 mmol
Functional Group CompatibilitySensitive to oxidationTolerant of esters, amines

Q. Table 2: Key NMR Assignments

Protonδ (ppm)Multiplicity
H-4 (triazole)7.8–8.0Singlet
Isobutyl CH₂1.8–2.2Doublet of doublets
Br-C5N/A (no proton)

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